2H-pyrido[4,3-b][1,4]oxazine 2H-pyrido[4,3-b][1,4]oxazine
Brand Name: Vulcanchem
CAS No.: 255-09-4
VCID: VC14143911
InChI: InChI=1S/C7H6N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h1-3,5H,4H2
SMILES:
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol

2H-pyrido[4,3-b][1,4]oxazine

CAS No.: 255-09-4

Cat. No.: VC14143911

Molecular Formula: C7H6N2O

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

2H-pyrido[4,3-b][1,4]oxazine - 255-09-4

Specification

CAS No. 255-09-4
Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
IUPAC Name 2H-pyrido[4,3-b][1,4]oxazine
Standard InChI InChI=1S/C7H6N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h1-3,5H,4H2
Standard InChI Key PLNRPLMJMUWYAV-UHFFFAOYSA-N
Canonical SMILES C1C=NC2=C(O1)C=CN=C2

Introduction

2H-Pyrido[4,3-b] oxazine: A Comprehensive Overview

2H-Pyrido[4,3-b] oxazine is a bicyclic heterocyclic compound characterized by a fused pyridine and oxazine ring system. Its structural uniqueness and potential biological activity make it a focus of research in medicinal chemistry. Below is a detailed analysis of its properties, synthesis, and applications.

Key Structural Features

  • Bicyclic Framework: A pyridine ring fused to an oxazine ring, with the oxazine oxygen located at position 1 and nitrogen at position 4.

  • Ring Conformation: The pyrido-oxazine system adopts a partially saturated structure, with the oxazine ring in a partially hydrogenated state.

  • Functional Groups: Contains aromatic nitrogen (pyridine) and ether-oxygen (oxazine) atoms, enabling interactions in biological systems.

PropertyValue/DescriptionSource
Molecular FormulaC₇H₆N₂O
Molecular Weight134.14 g/mol
CAS Number255-09-4
SMILESC1C=NC2=C(O1)C=CN=C2
InChIKeyPLNRPLMJMUWYAV-UHFFFAOYSA-N

Synthetic Routes

The synthesis of 2H-pyrido[4,3-b] oxazine involves cyclization reactions of pyridine derivatives. Key methods include:

  • Condensation of 2-Acetamido-3-hydroxypyridine

    • Reacts with 2-chloroacrylonitrile or ethyl 2,3-dibromopropionate under acidic or basic conditions to form pyrido-oxazine derivatives .

    • Regioselectivity depends on protecting groups:

      • Acetamido Protection: Yields 2-substituted isomers (e.g., 2-nitrile derivatives).

      • Carbamate Protection: Produces 2- and 3-substituted isomers in a 1:1 ratio .

  • Cyclization with α-Halo Carbonyl Compounds

    • Methyl 2,3-dibromopropionate reacts with 2-acetamido-3-hydroxypyridine to form 2-substituted pyrido-oxazines .

Derivatives and Functionalization

Derivatives are synthesized to enhance bioactivity:

  • Oxazine Ring Modifications:

    • Oxidation: Forms oxazinones (e.g., 2H-pyrido[4,3-b]oxazin-3(4H)-one).

    • Substitution: Introduces halogens, alkyl, or aryl groups at the 2- or 3-position .

  • Biological Activity: Derivatives show potential in anticancer research, targeting mitotic arrest and apoptosis .

Anticancer Properties

  • Mechanism: Derivatives induce apoptosis in cancer cells by disrupting mitotic processes .

  • In Vitro Studies: Pyrido-oxazine derivatives exhibit cytotoxic effects against leukemia and solid tumor cell lines .

Biological ActivityCompound/DerivativeKey FindingsSource
Anticancer2H-pyrido[4,3-b]oxazin-3(4H)-oneInhibits cell growth, causes mitotic arrest
Apoptosis InductionHalogenated derivativesActivates pro-apoptotic signaling pathways

Other Applications

Challenges and Future Directions

  • Synthetic Complexity:

    • Cyclization reactions often yield mixtures of regioisomers, requiring chromatographic separation .

    • Scalability remains a challenge for industrial production.

  • Mechanistic Insights:

    • Exact molecular targets and signaling pathways remain under investigation.

    • Computational studies are needed to predict interactions with biomolecules.

  • Derivative Optimization:

    • Functionalization at the 3-position may improve bioavailability and selectivity .

    • Prodrug strategies could enhance solubility and cellular uptake.

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